Lipophilicity (XLogP3) Comparison Against the 6‑Chloro Analog
The target compound exhibits a computed XLogP3 of 2.2, which is 0.59 log units higher than the 6‑chloro analog (XLogP3 = 1.61; CAS 63725‑51‑9) [1][2]. This increase reflects the lipophilic contribution of the C3 fluorine atom and translates to a predicted ~4‑fold higher partition coefficient into organic phases. In medicinal chemistry campaigns, this difference can shift a compound from the ‘low permeability’ to the ‘moderate permeability’ zone and directly impacts oral absorption potential according to Lipinski’s Rule of Five guidelines.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 6-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS 63725-51-9): XLogP3 = 1.61 |
| Quantified Difference | Δ = +0.59 log units (~4‑fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem); validated on training sets of >10,000 compounds. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and metabolic clearance rates, making the target compound a more suitable starting point for CNS‑penetrant or orally bioavailable kinase inhibitors.
- [1] PubChem Compound Summary for CID 83668457, 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information (2024). View Source
- [2] ChemSpider/PubChem entry for 6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 63725-51-9, CID 13643368). View Source
